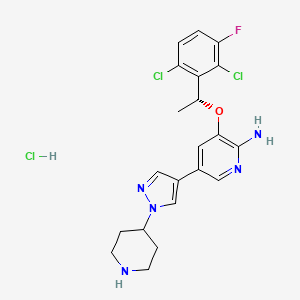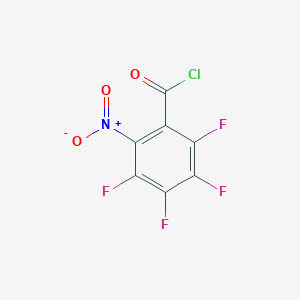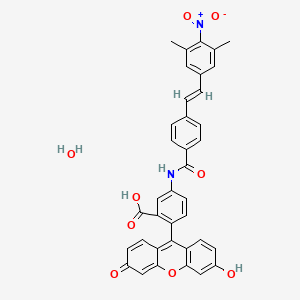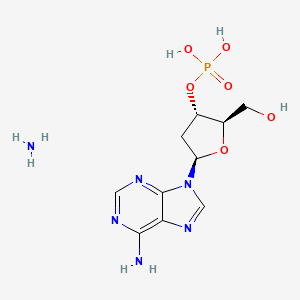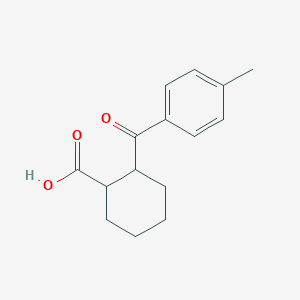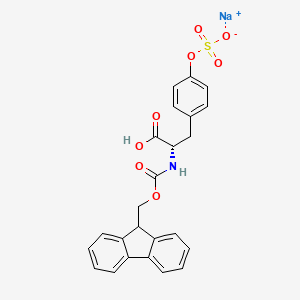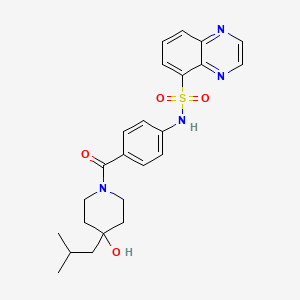
Pkr-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKR-IN-2 is an activator of pyruvate kinase (PKR) and is used in the research of PKR function-related diseases, including cancer, diabetes, obesity, autoimmune disorders, and benign prostatic hyperplasia .
Physical And Chemical Properties Analysis
PKR-IN-2 has a molecular weight of 468.57 and a molecular formula of C24H28N4O4S . The compound is likely stored as a powder under specific conditions for stability . Unfortunately, other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available sources.Wissenschaftliche Forschungsanwendungen
PKR as a Target for Antiviral and Antiproliferative Action : PKR plays a crucial role in the antiviral effects exerted by interferons and is also involved in antiproliferative actions, which makes it a significant target in the study of various stress responses and diseases such as cancer and metabolic disorders. The modulation of PKR activity, therefore, has therapeutic potential for these conditions (García et al., 2017).
Role in Regulating Translation and Stress Responses : PKR regulates translation initiation through phosphorylation of eukaryotic initiation factor 2α (eIF2α) and is involved in responding to various cellular stresses. Small molecule inhibitors like Pkr-IN-2 can be particularly useful in studying these regulatory mechanisms (Jammi et al., 2003).
Implication in Metabolic Homeostasis and Insulin Resistance : PKR's activation in response to nutrient signals and its role in coordinating inflammatory kinases like JNK suggest its involvement in metabolic homeostasis and insulin resistance. This provides a basis for exploring Pkr-IN-2 in metabolic disease contexts (Nakamura et al., 2010).
Applications in Cancer Research : The involvement of PKR in several cancer signaling pathways and its dual role in cancer progression highlight its importance in cancer research. Inhibiting PKR may be a novel strategy for overcoming issues like radiation resistance in cancer treatment (von Holzen et al., 2007).
Involvement in Immune Response and Pathogen Sensing : PKR is a critical mediator in the cellular response to double-stranded RNA, playing a key role in immune responses and pathogen sensing. This makes it a target of interest in immunology and infectious disease research (Maran et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[4-hydroxy-4-(2-methylpropyl)piperidine-1-carbonyl]phenyl]quinoxaline-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUGSWLWPKCGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pkr-IN-2 | |
CAS RN |
1628428-01-2 |
Source


|
| Record name | PKR-IN-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628428012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PKR-IN-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI3QP8XYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


